7-Butyloxepan-2-one

Catalog No.
S564398
CAS No.
5579-78-2
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Butyloxepan-2-one

CAS Number

5579-78-2

Product Name

7-Butyloxepan-2-one

IUPAC Name

7-butyloxepan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

YKVIWISPFDZYOW-UHFFFAOYSA-N

SMILES

CCCCC1CCCCC(=O)O1

Synonyms

epsilon-decalactone

Canonical SMILES

CCCCC1CCCCC(=O)O1

The exact mass of the compound 7-Butyloxepan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

7-Butyloxepan-2-one, widely known in polymer chemistry as ε-decalactone (CAS 5579-78-2), is a seven-membered cyclic ester featuring a pendant butyl group at the ε-position. In advanced materials procurement, it is primarily sourced as a renewable, bio-based monomer for ring-opening polymerization (ROP). Unlike simpler unsubstituted lactones, the bulky butyl side chain sterically hinders polymer chain packing, yielding poly(ε-decalactone)—a polyester characterized by a low glass transition temperature and an entirely amorphous microstructure. This unique architectural feature, combined with a high polymerization ceiling temperature, makes 7-butyloxepan-2-one an essential precursor for synthesizing high-performance thermoplastic elastomers (TPEs), amorphous micelle cores, and specialized lipomers for nanomedicine [1].

Generic substitution of 7-butyloxepan-2-one with more common in-class alternatives, such as ε-caprolactone, fundamentally alters the physical state of the resulting polymer. While poly(ε-caprolactone) (PCL) is highly crystalline and prone to forming rigid domains, the pendant butyl group in 7-butyloxepan-2-one completely disrupts crystallization, ensuring the resulting poly(ε-decalactone) block remains purely amorphous and rubbery at room temperature [1]. Furthermore, attempting to toughen brittle polymers like poly(L-lactide) (PLLA) with standard external plasticizers often leads to plasticizer migration and poor thermal stability. In contrast, 7-butyloxepan-2-one acts as an internal, covalently bound toughening agent that drives strong microphase separation into distinct soft and hard domains, providing true elastomeric behavior without the drawbacks of small-molecule additives [2].

Elastomeric Toughening of Poly(L-lactide) Matrices

When utilized as the central soft block in a triblock copolymer architecture (poly(L-lactide)-b-poly(ε-decalactone)-b-poly(L-lactide)), 7-butyloxepan-2-one dramatically transforms the mechanical profile of the material. The resulting triblock copolymer achieves an elongation-at-break that is 250 times greater than that of pure poly(L-lactide)[1]. This massive increase in flexibility is driven by the segment immiscibility and the purely amorphous nature of the poly(ε-decalactone) midblock, which forces phase separation into distinct soft and hard domains.

Evidence DimensionElongation at break
Target Compound Data250-fold increase (Triblock copolymer with ε-decalactone midblock)
Comparator Or BaselinePure poly(L-lactide) (PLLA) baseline
Quantified Difference250x enhancement in elongation
ConditionsUniaxial extension testing of synthesized triblock copolymers at room temperature

Enables manufacturers to procure a single renewable comonomer to convert notoriously brittle polylactide into a highly flexible, high-performance thermoplastic elastomer.

High-Temperature Polymerization Kinetics and Thermoresilience

Unlike many cyclic esters that suffer from thermal degradation or loss of architectural control at elevated temperatures, 7-butyloxepan-2-one exhibits a high polymerization ceiling temperature. When the ring-opening polymerization temperature is increased from 110 °C to 150 °C, the apparent rate constant increases 15-fold without sacrificing low dispersity or predictable macromolecular architecture[1]. This thermoresilience allows for rapid, high-throughput synthesis.

Evidence DimensionApparent rate constant of polymerization
Target Compound Data15-fold kinetic increase at 150 °C
Comparator Or BaselineBaseline ROP kinetics at 110 °C
Quantified Difference15x acceleration in reaction kinetics
ConditionsRing-opening polymerization catalyzed by Sn(Oct)2 or TBD

Allows chemical manufacturers to drastically accelerate production cycles via elevated temperatures without risking polymer degradation or loss of structural control.

Melt Processability via Tunable Order-Disorder Transitions

High molar mass triblock copolymers often exhibit inaccessible order-disorder transition temperatures (T-ODT), making them difficult to process. By synthesizing linear alternating multiblock polymers (LDL)n using 7-butyloxepan-2-one, the T-ODT is suppressed to below 150 °C [1]. This thermodynamic shift allows the material to disorder at lower temperatures, enabling standard melt processing techniques like injection molding, which are impossible for structurally rigid high-mass triblocks.

Evidence DimensionOrder-Disorder Transition Temperature (T-ODT)
Target Compound DataT-ODT < 150 °C for (LDL)n multiblocks
Comparator Or BaselineInaccessible T-ODT for high molar mass LDL triblocks
Quantified DifferenceReduction of T-ODT to a processable thermal window (< 150 °C)
ConditionsDifferential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) evaluation

Ensures that the resulting bio-based elastomers can be formed using standard industrial injection molding equipment, lowering manufacturing barriers.

Organ-Selective mRNA Delivery via Amorphous Lipomer Cores

In the field of genetic medicine, 7-butyloxepan-2-one has been utilized to synthesize polyester lipomers for mRNA delivery. Unlike standard lipid nanoparticles that predominantly accumulate in the liver, ε-decalactone-based lipomers demonstrate a surprisingly efficient ability to bypass the liver and target the lungs upon intravenous administration [1]. The amorphous core provided by the poly(ε-decalactone) segments enables functional EGFP expression in lung tissue while minimally transfecting hepatocytes and splenic cells, entirely without the use of complex targeting ligands.

Evidence DimensionIn vivo organ transfection selectivity
Target Compound DataHigh functional mRNA expression in lungs with minimal hepatocyte transfection
Comparator Or BaselineStandard systemic LNP delivery (high liver/hepatocyte accumulation)
Quantified DifferenceSelective lung targeting bypassing the liver
ConditionsIntravenous administration of mRNA-loaded ε-decalactone lipomers in vivo

Provides a critical, procurement-ready structural building block for nanomedicine developers seeking to bypass liver accumulation in systemic mRNA therapies.

Synthesis of Renewable Thermoplastic Elastomers (TPEs)

Due to its ability to form purely amorphous, low-Tg soft blocks, 7-butyloxepan-2-one is an ideal comonomer for producing bio-based TPEs. When copolymerized with L-lactide, it yields multiblock copolymers that can be processed via standard injection molding (T-ODT < 150 °C) while offering 250-fold greater elongation than pure PLA [REFS-1, REFS-2]. This makes it a prime candidate for sustainable packaging, automotive interiors, and flexible medical tubing.

Advanced mRNA Delivery Vectors

The unique structural properties of poly(ε-decalactone) make this monomer highly valuable for formulating polyester lipomers. These vectors leverage the amorphous nature of the polymer core to selectively deliver mRNA to the lungs, bypassing the liver without requiring complex surface targeting ligands [3]. This is highly relevant for pharmaceutical procurement focused on next-generation respiratory gene therapies.

High-Throughput Polymer Manufacturing

For industrial polymer synthesis, the high ceiling temperature of 7-butyloxepan-2-one allows manufacturers to run ring-opening polymerizations at elevated temperatures (e.g., 150 °C) to achieve a 15-fold increase in reaction kinetics[1]. This thermoresilience ensures that high-throughput production can be maintained without sacrificing the architectural control or low dispersity of the final polymer.

Physical Description

colourless to pale yellow liquid

XLogP3

2.8

Density

0.976

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 126 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5579-78-2

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Oxepanone, 7-butyl-: ACTIVE

Dates

Last modified: 08-15-2023

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